molecular formula C23H30N2O5 B071374 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) CAS No. 171261-25-9

2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2)

Numéro de catalogue B071374
Numéro CAS: 171261-25-9
Poids moléculaire: 414.5 g/mol
Clé InChI: FWIQMUXRBDZIHN-RSGUCCNWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mécanisme D'action

The mechanism of action of 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) is not yet fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in disease progression. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. Additionally, it has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery systems targeting the central nervous system. However, one of the limitations of using this compound is its relatively low solubility, which can limit its bioavailability and efficacy.

Orientations Futures

There are several future directions for the study of 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2). One of the main areas of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for use in drug delivery systems.

Méthodes De Synthèse

The synthesis of 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) involves the reaction of N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-phenyl-2-propenamide with oxalic acid dihydrate in the presence of water. The reaction results in the formation of the desired compound in a crystalline form.

Applications De Recherche Scientifique

2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, it has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.

Propriétés

Numéro CAS

171261-25-9

Formule moléculaire

C23H30N2O5

Poids moléculaire

414.5 g/mol

Nom IUPAC

(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide;oxalic acid

InChI

InChI=1S/C21H28N2O.C2H2O4/c1-3-4-14-23(20-15-18-11-12-19(16-20)22(18)2)21(24)13-10-17-8-6-5-7-9-17;3-1(4)2(5)6/h5-10,13,15,18-19H,3-4,11-12,14,16H2,1-2H3;(H,3,4)(H,5,6)/b13-10+;

Clé InChI

FWIQMUXRBDZIHN-RSGUCCNWSA-N

SMILES isomérique

CCCCN(C1=CC2CCC(C1)N2C)C(=O)/C=C/C3=CC=CC=C3.C(=O)(C(=O)O)O

SMILES

CCCCN(C1=CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.C(=O)(C(=O)O)O

SMILES canonique

CCCCN(C1=CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.C(=O)(C(=O)O)O

Synonymes

(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-3-yl)-3-phenyl-pro p-2-enamide, oxalic acid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.